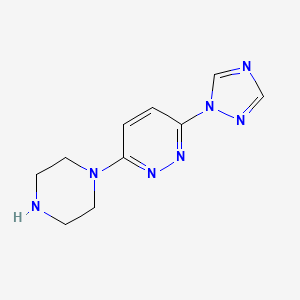

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-piperazin-1-yl-6-(1,2,4-triazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7/c1-2-10(17-8-12-7-13-17)15-14-9(1)16-5-3-11-4-6-16/h1-2,7-8,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNUCMHXUMFAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Piperazine Group: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

Attachment of the Triazole Ring: The triazole ring is usually introduced through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be employed to modify the triazole or pyridazine rings.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

Medicinal Chemistry

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine has shown promise in various medicinal applications:

-

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Modifications on the piperazine or pyridazine rings can enhance this activity significantly.

Compound Name Cancer Cell Line IC50 (µM) Triazole D MCF-7 (Breast) 15 Triazole E A549 (Lung) 22 Triazole F HeLa (Cervical) 10

Antifungal and Antibacterial Properties

The compound is also being investigated for its antifungal and antibacterial properties. The triazole ring is known for its broad-spectrum activity against fungi, often inhibiting ergosterol synthesis essential for fungal cell membrane integrity. Additionally, derivatives have shown efficacy against resistant bacterial strains.

Biological Studies

This compound is utilized in biological studies to explore interactions with various molecular targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action.

Case Study 1: Antimicrobial Properties

A study conducted by Zvenihorodska et al. synthesized various triazole derivatives, including this compound, evaluating their antimicrobial properties. The findings revealed that specific modifications led to enhanced activity against resistant bacterial strains, highlighting the potential for developing new therapeutic agents from triazole frameworks.

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of a series of triazole-based compounds against multiple cancer cell lines. Results indicated that compounds with specific substituents on the piperazine ring exhibited significant cytotoxicity, suggesting that these modifications could be critical for future drug design.

Mechanism of Action

The mechanism of action of 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes the target compound and its closest analogs, highlighting substituents, molecular properties, and research findings:

Detailed Analysis of Structural and Functional Differences

Piperazine vs. Piperidine/Phenylamino/Chloro Substituents

- Piperazine (Target Compound): The diamine structure enhances solubility in polar solvents and provides two sites for hydrogen bonding. This contrasts with piperidin-1-yl (a monoamine), which lacks a second nitrogen, reducing polarity and H-bonding capacity .

- Phenylamino (N-Phenyl analog): Introduces aromaticity and steric bulk, favoring π-π stacking but reducing solubility .

- Chloro (3-Chloro analog) : A reactive leaving group enables nucleophilic substitution, making it a versatile synthetic precursor .

1,2,4-Triazole vs. Pyrazole Substituents

- 1,2,4-Triazole (Target Compound) : Contains three nitrogen atoms, enabling diverse binding modes (e.g., metal coordination or H-bonding).

- Pyrazole (Analogs) : Fewer nitrogen atoms (two) limit electronic diversity but may enhance stability due to reduced ring strain .

Core Modifications in Broader Analogs

- Their pyrimidine core (N at 1,3-positions) exhibits distinct electronic properties compared to pyridazine (N at 1,2-positions), affecting charge distribution and reactivity .

Biological Activity

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: CHN

Molecular Weight: 231.26 g/mol

CAS Number: 1788589-62-7

The compound features a pyridazine ring with piperazine and triazole moieties, which are known for their roles in enhancing biological activity. The presence of these functional groups contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes or receptors, leading to inhibition of growth or cell death.

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | Microbial Target | Activity (MIC µg/mL) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 16 |

| Triazole B | Escherichia coli | 32 |

| Triazole C | Candida albicans | 8 |

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown IC values in the low micromolar range against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of triazole derivatives, it was found that certain analogs exhibited superior activity compared to established chemotherapeutics like Sorafenib. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell growth.

- Receptor Binding: It can bind to various receptors involved in cellular signaling pathways, leading to altered cellular responses.

Research Applications

The compound is being explored for various applications in medicinal chemistry:

- Drug Design: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Biological Studies: Ongoing research aims to elucidate its interactions with biological macromolecules to better understand its therapeutic potential.

Q & A

Q. 1.1. What are the recommended synthetic pathways for 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine, and how can yield optimization be achieved?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, piperazine derivatives are often introduced at the 3-position of pyridazine through refluxing with dichloropyridazine intermediates in polar aprotic solvents (e.g., DMF) under inert atmospheres. The 1,2,4-triazole group at the 6-position can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct alkylation . Yield optimization requires:

- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.

- Reaction Monitoring: TLC and HPLC-MS to track intermediate formation.

- Catalyst Screening: Testing Cu(I) or Pd-based catalysts for triazole coupling efficiency .

Q. 1.2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond angles and torsional strain in the piperazine-triazole-pyridazine scaffold (e.g., C–N bond lengths of ~1.34 Å in triazole rings) .

- Spectroscopy:

- Elemental Analysis: Validate C, H, N ratios (±0.3% theoretical) .

Advanced Research Questions

Q. 2.1. How can researchers design assays to evaluate this compound’s potential as a PI3K inhibitor, and what are common pitfalls?

Methodological Answer:

Q. 2.2. What strategies improve the bioavailability of this compound given its poor aqueous solubility?

Methodological Answer:

- Solid Dispersion Systems: Co-precipitate with polymers (e.g., PVP-VA64 or HPMCAS) via spray drying to enhance dissolution .

- Prodrug Design: Introduce phosphate or PEGylated groups at the piperazine nitrogen to increase hydrophilicity .

- Nanoparticle Formulations: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Q. 2.3. How can structure-activity relationship (SAR) studies optimize antifungal activity in derivatives?

Methodological Answer:

- Modify Substituents:

- Biological Testing:

| Substituent | Antifungal MIC (μg/mL) | CYP51 Docking Score (kcal/mol) |

|---|---|---|

| –H (Parent Compound) | 16 | -8.2 |

| –Cl (6-position) | 4 | -9.5 |

| –CF3 (Triazole) | 2 | -10.1 |

Q. 2.4. How should researchers address contradictions in reported biological activities (e.g., antiplatelet vs. PI3K inhibition)?

Methodological Answer:

- Target Profiling: Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to confirm primary targets.

- Pathway Analysis: Perform transcriptomics (RNA-seq) on treated cells to identify downstream effects (e.g., PI3K/Akt vs. COX-1 pathways) .

- Species-Specific Effects: Compare human vs. murine platelet aggregation assays to rule out model discrepancies .

Experimental Design & Data Analysis

Q. 3.1. What in vivo models are suitable for evaluating antitumor efficacy, and how should dosing be optimized?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.